molecular formula C17H16N4O3S2 B4750211 N-[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl]acetamide

N-[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl]acetamide

Cat. No.: B4750211
M. Wt: 388.5 g/mol
InChI Key: DSWPTSZSZJRIDB-UHFFFAOYSA-N
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Description

N-[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Sulfamoylanilino Group: The sulfamoylanilino group can be introduced through a nucleophilic substitution reaction where a sulfamoyl chloride reacts with an aniline derivative.

    Acetylation: The final step involves the acetylation of the phenyl ring to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

N-[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl]acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: Another thiazole derivative with antimicrobial properties.

    Ritonavir: A thiazole-containing antiretroviral drug.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

N-[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl]acetamide is unique due to its combination of a thiazole ring with a sulfamoylanilino group and an acetamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-11(22)19-13-4-2-12(3-5-13)16-10-25-17(21-16)20-14-6-8-15(9-7-14)26(18,23)24/h2-10H,1H3,(H,19,22)(H,20,21)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWPTSZSZJRIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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